2-Acetyl-4-methyl-1,4-thiazin-3-one
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Overview
Description
Valaciclovir Hydrochloride is an antiviral medication primarily used to treat infections caused by herpes viruses, including herpes simplex virus types 1 and 2, varicella-zoster virus, and cytomegalovirus. It is a prodrug of acyclovir, meaning it is converted into acyclovir in the body, which then exerts its antiviral effects by inhibiting viral DNA replication .
Preparation Methods
Synthetic Routes and Reaction Conditions: Valaciclovir Hydrochloride is synthesized through the esterification of acyclovir with L-valine. The reaction involves the activation of the carboxyl group of L-valine, typically using a coupling reagent such as dicyclohexylcarbodiimide (DCC), followed by the reaction with acyclovir to form the ester linkage. The product is then converted to its hydrochloride salt form .
Industrial Production Methods: Industrial production of Valaciclovir Hydrochloride follows a similar synthetic route but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pH, and solvent choice, to ensure high yield and purity. The final product is purified through crystallization and filtration techniques .
Chemical Reactions Analysis
Types of Reactions: Valaciclovir Hydrochloride undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions:
Hydrolysis: In the body, Valaciclovir Hydrochloride is rapidly hydrolyzed by esterases to release acyclovir and L-valine.
Oxidation: Acyclovir, the active form, can undergo oxidation reactions, particularly in the presence of reactive oxygen species.
Substitution: The guanine moiety in acyclovir can participate in nucleophilic substitution reactions under specific conditions.
Major Products:
Hydrolysis: Acyclovir and L-valine.
Oxidation: Oxidized derivatives of acyclovir.
Substitution: Various substituted guanine derivatives.
Scientific Research Applications
Valaciclovir Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study ester hydrolysis and prodrug activation mechanisms.
Biology: Investigated for its effects on viral replication and cellular responses to viral infections.
Medicine: Extensively used in clinical trials to evaluate its efficacy and safety in treating viral infections, including herpes simplex and varicella-zoster.
Mechanism of Action
Valaciclovir Hydrochloride exerts its antiviral effects through its conversion to acyclovir. Acyclovir is phosphorylated by viral thymidine kinase to acyclovir monophosphate, which is further phosphorylated by cellular kinases to acyclovir triphosphate. Acyclovir triphosphate inhibits viral DNA polymerase, preventing viral DNA synthesis and replication. This selective inhibition occurs because viral thymidine kinase has a higher affinity for acyclovir than the cellular enzyme .
Comparison with Similar Compounds
Acyclovir: The active form of Valaciclovir Hydrochloride, used directly as an antiviral agent.
Famciclovir: Another antiviral prodrug that is converted to penciclovir in the body.
Ganciclovir: An antiviral medication used to treat cytomegalovirus infections.
Comparison:
Valaciclovir Hydrochloride vs. Acyclovir: Valaciclovir Hydrochloride has better oral bioavailability than acyclovir, leading to higher plasma concentrations and more effective treatment.
Valaciclovir Hydrochloride vs. Famciclovir: Both are prodrugs with similar mechanisms of action, but Valaciclovir Hydrochloride is more commonly used for herpes simplex virus infections, while Famciclovir is often used for herpes zoster.
Valaciclovir Hydrochloride vs. Ganciclovir: Ganciclovir is more potent against cytomegalovirus but has a higher toxicity profile compared to Valaciclovir Hydrochloride.
Properties
CAS No. |
177421-80-6 |
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Molecular Formula |
C7H9NO2S |
Molecular Weight |
171.22 g/mol |
IUPAC Name |
2-acetyl-4-methyl-1,4-thiazin-3-one |
InChI |
InChI=1S/C7H9NO2S/c1-5(9)6-7(10)8(2)3-4-11-6/h3-4,6H,1-2H3 |
InChI Key |
JXAZRYOLCGUCPC-UHFFFAOYSA-N |
SMILES |
CC(=O)C1C(=O)N(C=CS1)C |
Canonical SMILES |
CC(=O)C1C(=O)N(C=CS1)C |
Synonyms |
2H-1,4-Thiazin-3(4H)-one, 2-acetyl-4-methyl- (9CI) |
Origin of Product |
United States |
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